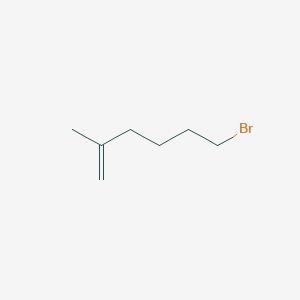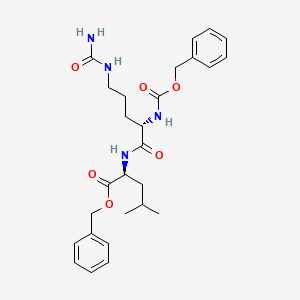
6-Bromo-2-methylhex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-methylhex-1-ene is an organic compound with the molecular formula C₇H₁₃Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the sixth carbon of a hexene chain, with a methyl group on the second carbon. This compound is of interest in organic synthesis and various chemical research applications due to its reactivity and structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Bromo-2-methylhex-1-ene involves the allylic bromination of 2-methylhex-1-ene. This reaction can be carried out using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds in a solvent such as carbon tetrachloride (CCl₄) under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of N-bromosuccinimide in a suitable solvent, along with controlled light exposure, can facilitate large-scale production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-methylhex-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Addition Reactions: The double bond in the hexene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Addition: Halogens (Br₂, Cl₂) or hydrogen halides (HBr, HCl) in inert solvents.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Major Products Formed
Substitution: Formation of 6-hydroxy-2-methylhex-1-ene.
Addition: Formation of 6,6-dibromo-2-methylhexane or 6-bromo-2-methylhexane.
Elimination: Formation of 2-methylhex-1-ene or 2-methylhex-2-ene.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-methylhex-1-ene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and ability to form diverse derivatives.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its effects on biological systems and potential as a bioactive compound.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-methylhex-1-ene in chemical reactions typically involves the formation of reactive intermediates such as radicals or carbocations. For example, in allylic bromination, the reaction proceeds via a radical chain mechanism where the bromine atom is introduced at the allylic position. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-methylhex-1-ene: Similar structure but with a chlorine atom instead of bromine.
2-Methylhex-1-ene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-2-methylhex-2-ene: Positional isomer with the double bond at a different location.
Uniqueness
6-Bromo-2-methylhex-1-ene is unique due to the presence of both a bromine atom and a double bond in its structure, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in synthetic organic chemistry and various industrial applications.
Eigenschaften
CAS-Nummer |
1974-89-6; 38334-97-3 |
|---|---|
Molekularformel |
C7H13Br |
Molekulargewicht |
177.085 |
IUPAC-Name |
6-bromo-2-methylhex-1-ene |
InChI |
InChI=1S/C7H13Br/c1-7(2)5-3-4-6-8/h1,3-6H2,2H3 |
InChI-Schlüssel |
AHUKNASLOVJVKX-UHFFFAOYSA-N |
SMILES |
CC(=C)CCCCBr |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2667276.png)
![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2667278.png)
![2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2667279.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2667280.png)



![N-[1-(Oxan-2-yl)propyl]prop-2-enamide](/img/structure/B2667290.png)

![3-(3,4-Dimethylphenyl)-5-(5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole](/img/structure/B2667293.png)



